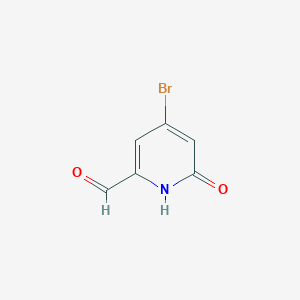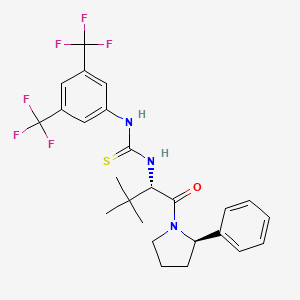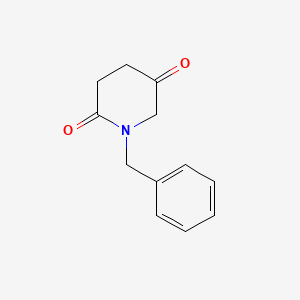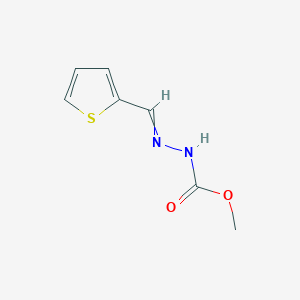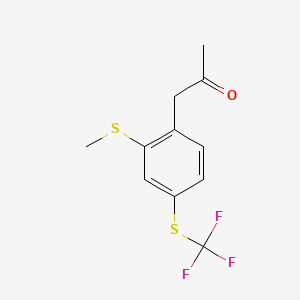![molecular formula C8H7N3O5 B14069404 2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)oxy]ethan-1-ol CAS No. 66770-00-1](/img/structure/B14069404.png)
2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)oxy]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)oxy)ethanol is a compound that belongs to the class of nitrobenzoxadiazoles. These compounds are known for their diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The nitrobenzoxadiazole moiety is often used as a fluorescent probe due to its unique photophysical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)oxy)ethanol typically involves the reaction of 7-nitrobenzo[c][1,2,5]oxadiazole with ethylene glycol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Material: 7-nitrobenzo[c][1,2,5]oxadiazole.
Reagent: Ethylene glycol.
Reaction Conditions: The reaction is typically conducted in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)oxy)ethanol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)oxy)ethanol has several applications in scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Employed in the labeling of biomolecules for fluorescence microscopy and flow cytometry.
Medicine: Investigated for its potential as a diagnostic tool in imaging techniques.
Industry: Utilized in the development of sensors and other analytical devices.
Mechanism of Action
The mechanism of action of 2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)oxy)ethanol involves its interaction with specific molecular targets. The nitrobenzoxadiazole moiety can interact with proteins and other biomolecules, leading to changes in their fluorescence properties. This interaction is often used to study the binding and activity of these molecules in various biological systems.
Comparison with Similar Compounds
Similar Compounds
6-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)thio)hexan-1-ol: Another nitrobenzoxadiazole derivative with similar fluorescent properties.
N-(2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl)-4-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide: A compound with similar structural features used in biological research.
Uniqueness
2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)oxy)ethanol is unique due to its specific combination of the nitrobenzoxadiazole moiety and the ethanol group, which imparts distinct chemical and physical properties. Its ability to act as a fluorescent probe makes it particularly valuable in various research applications.
Properties
CAS No. |
66770-00-1 |
|---|---|
Molecular Formula |
C8H7N3O5 |
Molecular Weight |
225.16 g/mol |
IUPAC Name |
2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)oxy]ethanol |
InChI |
InChI=1S/C8H7N3O5/c12-3-4-15-6-2-1-5(11(13)14)7-8(6)10-16-9-7/h1-2,12H,3-4H2 |
InChI Key |
OCYYQIDPANXDEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)OCCO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




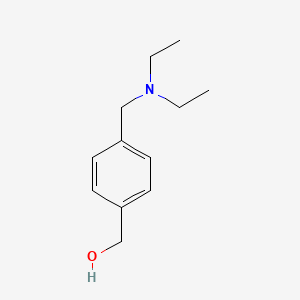
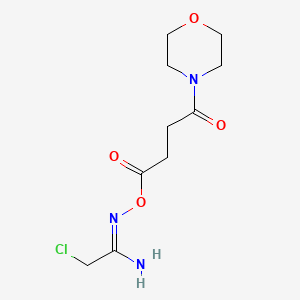

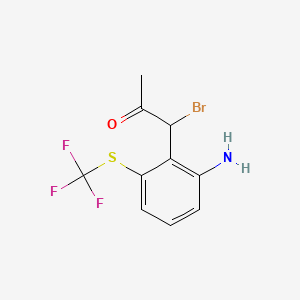

![tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B14069361.png)
